8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione 8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 353253-04-0
VCID: VC21461383
InChI: InChI=1S/C24H42N4O2S/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28-20-21(25-24(28)31-5-2)27(3)23(30)26-22(20)29/h4-19H2,1-3H3,(H,26,29,30)
SMILES: CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC)N(C(=O)NC2=O)C
Molecular Formula: C24H42N4O2S
Molecular Weight: 450.7g/mol

8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 353253-04-0

Cat. No.: VC21461383

Molecular Formula: C24H42N4O2S

Molecular Weight: 450.7g/mol

* For research use only. Not for human or veterinary use.

8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione - 353253-04-0

CAS No. 353253-04-0
Molecular Formula C24H42N4O2S
Molecular Weight 450.7g/mol
IUPAC Name 8-ethylsulfanyl-7-hexadecyl-3-methylpurine-2,6-dione
Standard InChI InChI=1S/C24H42N4O2S/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28-20-21(25-24(28)31-5-2)27(3)23(30)26-22(20)29/h4-19H2,1-3H3,(H,26,29,30)
Standard InChI Key STRPUFQQTJVQIQ-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC)N(C(=O)NC2=O)C
Canonical SMILES CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC)N(C(=O)NC2=O)C

8-(Ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic organic compound belonging to the purine family. Purines are essential heterocyclic aromatic compounds that play significant roles in biochemistry, particularly in the structure and function of nucleic acids such as DNA and RNA. This compound features a complex structure characterized by various substituents that may influence its chemical and biological properties, including potential pharmacological activities.

Key Characteristics:

  • Molecular Formula: C24H42N4O2S

  • Molecular Weight: 450.7 g/mol

  • PubChem CID: 3110128

  • Synonyms: 8-ethylsulfanyl-7-hexadecyl-3-methylpurine-2,6-dione, STK529290

Synthesis Methods

The synthesis of 8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The initial steps often utilize commercially available purine derivatives as starting materials. Key synthetic methods include:

  • Alkylation: Introduction of the hexadecyl chain through an alkylation reaction.

  • Sulfurization: Incorporation of the ethylsulfanyl group using sulfur-containing reagents.

  • Cyclization: Formation of the purine ring through cyclization reactions involving nitrogen-containing precursors.

Potential Applications and Mechanism of Action

As a purine derivative, 8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione may modulate enzyme activity or receptor signaling pathways. The presence of the sulfur-containing moiety could also facilitate redox reactions or binding interactions that influence its biological effects.

Potential Biological Activities:

  • Enzyme Modulation: Inhibiting or activating enzymes involved in critical biochemical pathways.

  • Receptor Interaction: Modulating receptor activity to influence cellular signaling.

  • Membrane Effects: Affecting the fluidity and permeability of cell membranes due to its lipophilic nature.

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